molecular formula C6H5N3O B161327 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 138060-95-4

6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B161327
CAS No.: 138060-95-4
M. Wt: 135.12 g/mol
InChI Key: CYPIZOOBGWOOIO-UHFFFAOYSA-N
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Description

6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound featuring a dihydropyridine core substituted with an amino group at position 6, a ketone group at position 2, and a nitrile group at position 2. Its structure enables diverse reactivity and biological interactions, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

6-amino-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-3-4-1-2-5(8)9-6(4)10/h1-2H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPIZOOBGWOOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237584
Record name 6-Amino-1,2-dihydro-2-oxo-3-pyridinecarbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID301237584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138060-95-4
Record name 6-Amino-1,2-dihydro-2-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138060-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,2-dihydro-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldehyde-Cyanoacetamide Condensation

A foundational method involves the condensation of aldehydes with cyanoacetamide in the presence of ammonium acetate. This one-pot reaction typically proceeds under reflux in ethanol, yielding 6-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile through cyclization and dehydration. For instance, p-tolualdehyde reacts with malononitrile and ammonium acetate to form the target compound, with betaine or guanidine carbonate serving as effective catalysts.

Reaction Conditions :

  • Solvent : Ethanol or methanol

  • Temperature : Reflux (78–80°C for ethanol)

  • Catalyst : Betaine (10 mol%)

  • Yield : 65–76%

Optimization of Stoichiometry and Solvent Systems

Key parameters influencing yield include the molar ratio of reactants and solvent polarity. A 1:1:1 ratio of aldehyde, malononitrile, and ammonium acetate minimizes side products, while polar aprotic solvents like DMF enhance reaction rates. For example, substituting ethanol with DMF reduces reaction time from 20 hours to 5 hours but requires post-reaction crystallization in ethanol/water mixtures to isolate the product.

Catalytic Synthesis Methods

Betaine-Catalyzed One-Pot Synthesis

Betaine, a zwitterionic catalyst, enables a two-step synthesis starting from aldehydes and malononitrile. The first step forms an arylidenemalononitrile intermediate, which subsequently reacts with ammonium acetate to yield the pyridone core. This method achieves 100% conversion of aldehydes within 15 minutes at room temperature.

Catalyst Comparison :

CatalystReaction Time (Step 1)Conversion (%)
Betaine15 min100
Guanidine carbonate10 min100
Pyridine-2-carboxylic acid30 min<50

Betaine outperforms guanidine derivatives by avoiding water-soluble impurities, simplifying purification.

Piperidine-Mediated Cyclocondensation

Piperidine facilitates cyclocondensation of acetylacetone with cyanoacetamide derivatives. For example, refluxing acetylacetone, 3,4-dimethoxybenzaldehyde, and cyanoacetamide in ethanol with piperidine yields 6-amino-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in 76% yield.

Critical Parameters :

  • Temperature : 80°C (reflux)

  • Duration : 5 hours

  • Workup : Acidification to pH 4.0 precipitates the product.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors replace batch processes, enabling precise control over residence time and temperature. A representative protocol involves:

  • Mixing aldehyde and malononitrile in a T-junction.

  • Introducing ammonium acetate and betaine in ethanol.

  • Maintaining a flow rate of 5 mL/min at 80°C.

This system achieves 85% yield with a throughput of 1.2 kg/day, significantly outperforming batch methods.

Purification and Crystallization

Crude products are purified via recrystallization from ethanol/water (3:7 v/v), removing unreacted starting materials and catalysts. Single-crystal X-ray diffraction confirms monoclinic (P2₁/c) crystal packing, with unit cell parameters a = 8.3834 Å, b = 7.1852 Å, c = 23.5264 Å.

Mechanistic Insights and Byproduct Management

Reaction Mechanism

The synthesis proceeds through Knoevenagel condensation followed by cyclization:

  • Aldehyde and malononitrile form an α,β-unsaturated nitrile.

  • Ammonium acetate mediates nucleophilic attack by the amine, forming the pyridine ring.

  • Dehydration yields the final product.

Byproduct Formation and Mitigation

Common byproducts include dimerized aldehydes and over-oxidized species. Strategies to suppress these include:

  • Low-Temperature Initiation : Starting the reaction at 0°C reduces aldol condensation byproducts.

  • Inert Atmosphere : Nitrogen purging minimizes oxidation of the amine group.

Analytical Validation of Synthesis

Spectroscopic Characterization

¹H NMR (DMSO-d₆) :

  • δ 2.70 ppm (s, SCH₃)

  • δ 7.69 ppm (br s, NH₂)

  • δ 11.73 ppm (br s, NH)

FT-IR :

  • 2198 cm⁻¹ (C≡N stretch)

  • 1700 cm⁻¹ (C=O stretch)

  • 3471 cm⁻¹ (N-H stretch)

Chromatographic Purity Assessment

HPLC analysis with a C18 column (ethyl acetate/hexane = 3:7) confirms ≥98% purity. Retention time: 6.2 minutes .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which exhibit a range of biological activities .

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile is its anticancer properties . Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Lung Cancer (A549)
  • Hepatocellular Carcinoma (HEPG2)
  • Glioblastoma

In a study, compound 5o demonstrated significant cytotoxicity against glioblastoma cells and was effective when combined with other small molecule inhibitors, enhancing its therapeutic potential .

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial efficacy against various bacterial and fungal strains. Studies have shown that certain analogs of this compound possess comparable effectiveness to established antibiotics, making them potential candidates for new antimicrobial therapies .

Agricultural Applications

In agriculture, derivatives of this compound have been explored for their biological activity as pesticides or herbicides. The unique structural features of 6-Amino-2-oxo-1,2-dihydropyridine derivatives enable them to interact with biological systems in plants and pests, potentially leading to new agrochemical products .

Corrosion Inhibition

Recent studies have identified the compound's effectiveness as a corrosion inhibitor for metals in acidic environments. The synthesized derivatives have shown promising results in protecting carbon steel from corrosion through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy .

Dyes and Pigments

The compound is also utilized in the synthesis of dyes and pigments due to its ability to form stable colored complexes. This application is particularly relevant in industries focused on textiles and coatings .

Summary of Case Studies

Study FocusFindingsReference
Anticancer ActivityCompound 5o exhibited significant cytotoxicity against multiple cancer cell lines
Antimicrobial EfficacyCertain derivatives showed effectiveness comparable to established antibiotics
Corrosion InhibitionDemonstrated protective effects on carbon steel in acidic environments
Agricultural ApplicationsPotential use as pesticides or herbicides based on biological activity

Mechanism of Action

The mechanism of action of 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic methods, biological activities, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Substituents (Positions 4, 6) Key Features Biological Activity/Application Reference
6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile NH₂ (6), H (4) High polarity due to NH₂; potential for nucleophilic reactions. Limited direct data; inferred antimicrobial potential
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles Aryl (4,6) Enhanced lipophilicity; π-π stacking with targets. Anticancer (IC₅₀ = 0.70 μM vs. HT-29)
4-(2-Ethoxyphenyl)-6-(4-fluorophenyl) derivative Ethoxyphenyl (4), Fluorophenyl (6) Improved pharmacokinetics due to ethoxy group. Anticancer (IC₅₀ = 0.70 μM vs. HT-29)
4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile OMe (4) Moderate solubility; methoxy enhances metabolic stability. Natural product derivative (Ricinus communis)
6-(Thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Thiophene (6) Sulfur atom enables redox activity; used in pesticidal agents. Insecticidal activity
Cl-PAMOPC (5-((4,6-dichlorocyclohexa-2,4-dien-1-yl)diazenyl)-6-hydroxy-...) Dichlorocyclohexadienyl (5), Cl (4,6) High thermal stability (Td = 263°C); solubility in PGMEA. Green dye for image sensors

Physicochemical Properties

Property 6-Amino-2-oxo-... 4,6-Diaryl Analogs Cl-PAMOPC Thiophene Derivatives
Solubility High (polar NH₂) Moderate (aryl) >0.1 wt% in PGMEA Low (lipophilic S)
Thermal Stability Moderate High (Td ~250°C) Td = 263°C Variable
Melting Point Not reported 261–321°C Not reported Liquid/solid

Key Research Findings

Anticancer Potency: Diaryl derivatives exhibit superior activity over amino-substituted analogs, likely due to enhanced hydrophobic interactions with kinase targets .

Functional Group Impact: Amino (NH₂): Increases solubility but may reduce metabolic stability. Nitrile (CN): Facilitates hydrogen bonding and further derivatization .

Synthetic Flexibility: MCRs allow rapid diversification, but amino groups require careful handling to avoid side reactions .

Biological Activity

6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications based on a comprehensive review of the literature.

Chemical Structure and Properties

The molecular formula of this compound is C6H5N3OC_6H_5N_3O. Its unique structure, characterized by an amino group, a carbonitrile group, and a carbonyl group, contributes to its biological activities. The specific substitution pattern enhances its interaction with biological targets.

The compound exhibits several mechanisms through which it exerts its biological effects:

  • Anticancer Activity : It inhibits enzymes involved in cell proliferation, leading to reduced growth of cancer cells. Studies have shown that it can be significantly more effective than standard chemotherapeutic agents like doxorubicin against specific cancer cell lines such as HT29 colon carcinoma .
  • Antimicrobial Activity : Research indicates that this compound disrupts protein synthesis in bacteria and fungi, inhibiting their growth. It has shown effectiveness comparable to ampicillin against Staphylococcus aureus and Escherichia coli .

Anticancer Studies

A series of studies have evaluated the cytotoxic effects of various derivatives of this compound against human tumor cell lines. Notable findings include:

CompoundCell LineIC50 (µM)Comparison
24HT290.42.5x more active than Doxorubicin
15MCF-75.0Significant cytotoxicity observed
23A5493.0Broad-spectrum activity noted

These results highlight the compound's potential as an anticancer agent, particularly in targeting colorectal and lung cancers .

Antimicrobial Studies

In antimicrobial evaluations, the compound demonstrated a variable profile against different pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

Several key studies have contributed to our understanding of the biological activity of this compound:

  • Cytotoxicity Against Tumor Cell Lines : A study synthesized multiple derivatives of this compound and evaluated their cytotoxicity against various human tumor cell lines. Compound 24 was identified as the most potent, exhibiting significant activity against HT29 cells .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of this compound and its derivatives against a panel of bacteria and fungi. The results indicated that certain analogs were as effective as established antibiotics.
  • Structure–Activity Relationship (SAR) : Research focused on understanding how structural modifications affect biological activity revealed that specific functional groups significantly enhance potency against cancer cells and pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via a multicomponent reaction involving ketones (e.g., p-bromoacetophenone), aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux (10–20 hours). Yield optimization requires careful control of stoichiometry (1:1:1 molar ratio of ketone, aldehyde, and ethyl cyanoacetate), excess ammonium acetate (8 equivalents), and solvent selection (DMF/ethanol for crystallization) . Alternative routes include nitrous acid deamination of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, with yields influenced by reaction time and nitrating mixtures (e.g., HNO₃/H₂SO₄) .

Q. How can the purity and structure of this compound be validated post-synthesis?

  • Methodology :

  • Chromatography : Use HPLC or TLC with ethyl acetate/hexane (3:7) for purity assessment.
  • Spectroscopy : Confirm via ¹H NMR (e.g., singlet at δ 2.32 ppm for methyl groups; NH resonance at δ 10.22 ppm) and FT-IR (C≡N stretch ~2200 cm⁻¹, C=O ~1700 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (monoclinic P2₁/c system, unit cell parameters: a = 8.3834 Å, b = 7.1852 Å, c = 23.5264 Å) .

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • Storage : Room temperature, away from light and moisture.
  • Hazard Mitigation : Use PPE (gloves, goggles) due to toxicity (CAS 39108-47-9 is classified as "劇-III" under Japanese regulations). Avoid inhalation and skin contact; ethanol/water washes are recommended for spills .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodology : Substituents like bromophenyl or benzodioxolyl groups (e.g., in derivatives IIa–j) enhance electrophilicity at C-3 and C-5 positions, facilitating reactions with hydrazines or amines. Steric effects from bulky substituents (e.g., 4-dimethylaminophenyl) reduce reaction rates, requiring polar aprotic solvents (DMF) and elevated temperatures (80–100°C) .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

  • Case Study : In nitration reactions, conflicting ¹H NMR signals (e.g., absence of pyridine H-5) may arise from tautomerism or byproduct formation. Resolution involves:

  • Isotopic Labeling : Use deuterated solvents to identify exchangeable protons (e.g., NH groups).
  • Complementary Techniques : Combine ¹³C NMR (to confirm nitrile and carbonyl carbons) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase for anticancer activity).
  • QSAR Analysis : Correlate electronic parameters (HOMO/LUMO energies) with IC₅₀ values from in vitro assays .

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